molecular formula C25H21NOS B418021 6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one

6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one

Katalognummer: B418021
Molekulargewicht: 383.5g/mol
InChI-Schlüssel: DZRRVNBGBJZDEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is a complex organic compound that belongs to the class of azulenic derivatives. These compounds are known for their unique chemical structures and interesting properties, which make them valuable in various scientific and industrial applications. The compound features a fused structure of five- and seven-membered rings, which is characteristic of azulene derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one can be achieved through several synthetic routes. One common method involves the use of microwave-assisted multicomponent reactions in aqueous media. This method is advantageous due to its green chemistry characteristics, such as the use of water as a reaction medium, concise one-pot conditions, short reaction periods, easy work-up/purification, and reduced waste production .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar microwave-assisted techniques. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes. For example, it may act as an electrophile in substitution reactions or as a nucleophile in addition reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one stands out due to its specific substitution pattern and the presence of sulfur and nitrogen atoms in its structure

Eigenschaften

Molekularformel

C25H21NOS

Molekulargewicht

383.5g/mol

IUPAC-Name

11-(4-propan-2-ylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C25H21NOS/c1-15(2)16-11-13-17(14-12-16)25-22-23(18-7-3-4-8-19(18)24(22)27)26-20-9-5-6-10-21(20)28-25/h3-15,25-26H,1-2H3

InChI-Schlüssel

DZRRVNBGBJZDEK-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.